3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one
Description
The compound "3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one" is a complex organic molecule with significant implications in medicinal chemistry. It features a quinoline ring fused with a pyrrolopyridine moiety, providing unique chemical properties that make it a subject of interest in various research fields.
Properties
IUPAC Name |
3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-10-4-2-5-12-15(10)19-8-13(16(12)22)18(24)21-7-3-6-11-14(21)9-20-17(11)23/h2,4-5,8,11,14H,3,6-7,9H2,1H3,(H,19,22)(H,20,23)/t11-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZQLRQIPNMYHH-BXUZGUMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCCC4C3CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCC[C@@H]4[C@H]3CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. The starting materials are often chosen based on the availability of the precursor molecules. For instance, 8-methylquinolin-4-one can be synthesized through various routes, including the condensation of appropriate aldehydes and ketones followed by cyclization. The pyrrolo[3,4-b]pyridine moiety is then introduced through specific cyclization reactions that might involve intermediates like oxo-pyrrolidines and subsequent modifications. Industrial Production Methods: Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure high yield and purity. This might involve using catalysts, pressure-controlled reactors, and continuous flow methods to manage the complex reaction sequence efficiently.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to bind to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor sites, leading to the desired therapeutic effects.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
